

# Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Boc-NH-PEG1-CH2CH2COOH

Cat. No.: B1681951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker strategy is a crucial decision in ADC design, profoundly influencing the drug's stability, mechanism of action, and therapeutic window. This guide provides an in-depth technical overview of cleavable and non-cleavable linkers, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological and experimental workflows.

# **Core Principles of Linker Technology**

The ideal linker must ensure that the ADC remains intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the payload in its active form. The two primary strategies to achieve this controlled release are through the use of cleavable or non-cleavable linkers.[3]



# Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at the physiological pH of blood (pH 7.4) but are susceptible to cleavage under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[4] This targeted release mechanism can enhance the therapeutic index of the ADC. There are three main categories of cleavable linkers based on their cleavage mechanism.

## **Types of Cleavable Linkers**

- Protease-Sensitive Linkers: These linkers incorporate peptide sequences, most commonly valine-citrulline (Val-Cit), that are substrates for lysosomal proteases like Cathepsin B.[5]
   These proteases are highly expressed in tumor cells. Upon internalization and trafficking to the lysosome, the peptide bond is cleaved, releasing the payload.[5]
- pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at neutral pH but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4] This change in pH triggers the release of the cytotoxic drug.
- Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[4]

# **Advantages and Disadvantages of Cleavable Linkers**

#### Advantages:

- Bystander Effect: A key advantage of many cleavable linkers is their ability to release membrane-permeable payloads that can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[4][6] This is particularly beneficial in treating heterogeneous tumors.[7]
- Versatility: A wider range of payloads can be used with cleavable linkers as the payload is released in its unmodified, highly potent form.[8]



#### Disadvantages:

- Lower Plasma Stability: There is a potential for premature drug release in circulation, which can lead to off-target toxicity.[2][7]
- Higher Potential for Off-Target Toxicity: The bystander effect, while advantageous in some contexts, can also contribute to toxicity to healthy tissues.[7]

# Non-Cleavable Linkers: Systemic Stability and Targeted Degradation

Non-cleavable linkers form a stable covalent bond, typically a thioether bond, between the antibody and the payload.[1] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. [1][2]

### **Mechanism of Action**

Upon binding to the target antigen and internalization, the ADC is trafficked to the lysosome. There, lysosomal proteases degrade the antibody, releasing the payload still attached to the linker and an amino acid residue (e.g., lysine or cysteine).[7] This payload-linker-amino acid complex is the active cytotoxic agent.

# Advantages and Disadvantages of Non-Cleavable Linkers

#### Advantages:

- Higher Plasma Stability: Non-cleavable linkers offer greater stability in circulation, minimizing premature drug release and associated off-target toxicity.[1][7][9]
- Improved Therapeutic Window: The enhanced stability can lead to a better safety profile and a wider therapeutic window.[1][2][9]
- Lower Off-Target Toxicity: The lack of a significant bystander effect and higher stability contribute to reduced off-target toxicity.[2][7]



#### Disadvantages:

- Limited Bystander Effect: The released payload-linker-amino acid complex is typically charged and less membrane-permeable, largely abrogating the bystander effect.[7][10] This may limit efficacy in heterogeneous tumors.
- Dependence on Internalization and Degradation: Efficacy is strictly dependent on the internalization of the ADC and the efficiency of lysosomal degradation of the antibody.[1]
- Payload Compatibility: The payload must remain active even with the attached linker and amino acid residue.[7]

## **Quantitative Data Presentation**

The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable ADCs. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

# **Table 1: In Vitro Cytotoxicity (IC50)**



| ADC<br>Construct                        | Linker<br>Type                      | Payload | Cell Line                | Target<br>Antigen | IC50 (M)                                                      | Referenc<br>e(s) |
|-----------------------------------------|-------------------------------------|---------|--------------------------|-------------------|---------------------------------------------------------------|------------------|
| Trastuzum<br>ab-vc-<br>MMAE             | Cleavable<br>(Val-Cit)              | MMAE    | BT-474                   | HER2              | Not explicitly stated, but used as a comparator for toxicity. | [7]              |
| Trastuzum<br>ab-Cys-<br>linker-<br>MMAE | Non-<br>cleavable<br>(Thioether)    | MMAE    | BT-474                   | HER2              | ~1 x 10 <sup>-11</sup>                                        | [7]              |
| Trastuzum<br>ab-Cys-<br>linker-<br>MMAE | Non-<br>cleavable<br>(Thioether)    | MMAE    | MCF-7<br>(Bystander<br>) | HER2-<br>negative | ~1 x 10 <sup>-9</sup>                                         | [7]              |
| anti-<br>EpCAM-<br>CX-DM1               | Cleavable<br>(Triglycyl<br>Peptide) | DM1     | Calu-3                   | EpCAM             | ~10 <sup>-10</sup>                                            | [11]             |
| anti-<br>EpCAM-<br>SMCC-<br>DM1         | Non-<br>cleavable<br>(SMCC)         | DM1     | Calu-3                   | EpCAM             | ~10 <sup>-9</sup>                                             | [11]             |
| anti-EGFR-<br>CX-DM1                    | Cleavable<br>(Triglycyl<br>Peptide) | DM1     | HSC-2                    | EGFR              | ~5 x 10 <sup>-11</sup>                                        | [11]             |
| anti-EGFR-<br>SMCC-<br>DM1              | Non-<br>cleavable<br>(SMCC)         | DM1     | HSC-2                    | EGFR              | ~10 <sup>-9</sup>                                             | [11]             |

**Table 2: Plasma Stability** 



| Linker Type                            | Feature                      | Observation                                                                           | Reference(s) |
|----------------------------------------|------------------------------|---------------------------------------------------------------------------------------|--------------|
| Cleavable (e.g.,<br>Valine-Citrulline) | Premature Drug<br>Release    | Generally lower stability with potential for premature payload release.               | [7]          |
| Non-cleavable (e.g.,<br>Thioether)     | Stability in Circulation     | Generally higher stability, leading to a more stable ADC in circulation.              | [1][7]       |
| Cleavable (Disulfide)                  | Stability                    | Can have limited plasma stability, but can be improved with hindered disulfide bonds. | [2]          |
| Exo-Cleavable Linker                   | Stability in Mouse<br>Plasma | Commendable<br>stability with less than<br>5% free payload<br>release after 4 days.   | [12]         |

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.

## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.[13][14][15]

#### Materials:

- Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
- Cell culture medium and supplements



- 96-well cell culture plates
- ADC constructs (cleavable and non-cleavable)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 100 μL of culture medium.[15] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- ADC Treatment: Prepare serial dilutions of the ADC constructs in culture medium. Remove the medium from the wells and add 100 μL of the ADC dilutions to the respective wells.
   Include a vehicle control (medium without ADC).
- Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-120 hours).[13]
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[13]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative
  to the vehicle control. Plot the percentage of viability against the logarithm of the ADC
  concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
  value.[14]



## In Vitro Bystander Effect Assay (Co-Culture Method)

This assay is designed to quantify the bystander killing effect of an ADC.[16][17][18]

#### Materials:

- Antigen-positive (Ag+) cell line
- Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
- Cell culture medium and supplements
- Multi-well plates (e.g., 96-well)
- ADC constructs
- Isotype control ADC
- Fluorescence microscope or plate reader

#### Procedure:

- Co-Culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[16] Include monocultures of both cell lines as controls. Allow cells to adhere overnight.
- ADC Treatment: Treat the co-cultures and monocultures with a concentration of the ADC that
  is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[16]
  Include an isotype control ADC.
- Incubation: Incubate the plates for 72-120 hours.
- Analysis:
  - Fluorescence Microscopy: Acquire images of the co-cultures using a fluorescence microscope to visualize and count the number of viable GFP-positive Ag- cells.
  - Flow Cytometry/Plate Reader: Alternatively, detach the cells and analyze the percentage
     of viable GFP-positive cells using a flow cytometer or quantify the fluorescence intensity



using a plate reader.

• Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the same ADC concentration and to the vehicle-treated co-culture. A significant decrease in the viability of Ag- cells in the ADC-treated co-culture indicates a bystander effect. [16][18]

## In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for assessing the in vivo anti-tumor activity of ADCs.

#### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Tumor cell line (Ag+)
- ADC constructs
- Vehicle control
- · Calipers for tumor measurement
- Animal housing and monitoring equipment

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).
- ADC Administration: Administer the ADCs and vehicle control to the respective groups,
   typically via intravenous injection, at a specified dose and schedule.



- Tumor Measurement and Body Weight Monitoring: Measure tumor volume using calipers and record the body weight of each mouse regularly (e.g., twice a week) to assess efficacy and toxicity.
- Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or when pre-defined toxicity endpoints are met.
- Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each ADC group compared to the vehicle control group.
   Statistical analysis is performed to determine the significance of the anti-tumor effects.

# Signaling Pathways and Experimental Workflows Signaling Pathways of Common ADC Payloads

The cytotoxic payloads used in ADCs induce cell death through various mechanisms. Understanding these pathways is crucial for rational ADC design.

- Monomethyl Auristatin E (MMAE) and Mertansine (DM1) Tubulin Inhibitors:
  - Mechanism: MMAE and DM1 are potent anti-mitotic agents that inhibit cell division by blocking the polymerization of tubulin, a key component of microtubules.[5][19]
  - Signaling Pathway: Disruption of microtubule dynamics leads to cell cycle arrest in the
     G2/M phase, which in turn activates apoptotic signaling cascades, including the activation of caspases (e.g., caspase-3) and cleavage of poly (ADP-ribose) polymerase (PARP).[20]



Click to download full resolution via product page

Caption: MMAE/DM1 Signaling Pathway

SN-38 - Topoisomerase I Inhibitor:



- Mechanism: SN-38, the active metabolite of irinotecan, is a topoisomerase I inhibitor.[21]
   [22] It stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks that are converted to double-strand breaks during DNA replication.
   [21][22]
- Signaling Pathway: The resulting DNA damage activates DNA damage response (DDR) pathways, including the activation of ATM and CHK1, leading to cell cycle arrest and apoptosis.[22][23]



Click to download full resolution via product page

Caption: SN-38 Signaling Pathway

- Calicheamicin DNA Damaging Agent:
  - Mechanism: Calicheamicins are potent enediyne antitumor antibiotics that bind to the minor groove of DNA and undergo a Bergman cyclization to generate a diradical species.
     [24][25] This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand DNA breaks.[24][25]
  - Signaling Pathway: The extensive DNA damage induced by calicheamicin overwhelms the cell's DNA repair machinery, leading to cell cycle arrest and apoptosis.



Click to download full resolution via product page

Caption: Calicheamicin Signaling Pathway

# **Experimental Workflows**







Visualizing experimental workflows can aid in the planning and execution of key ADC characterization assays.

• In Vitro Cytotoxicity (MTT) Assay Workflow:





Click to download full resolution via product page

Caption: MTT Assay Workflow



• In Vitro Bystander Effect (Co-Culture) Assay Workflow:



Click to download full resolution via product page



Caption: Bystander Effect Assay

### Conclusion

The choice between a cleavable and a non-cleavable linker is a critical determinant of an ADC's therapeutic index, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including a bystander effect that is beneficial for heterogeneous tumors, but may be associated with lower plasma stability and higher off-target toxicity. Non-cleavable linkers, in contrast, offer enhanced stability and a more favorable safety profile, but their efficacy is dependent on efficient internalization and lysosomal degradation, and they lack a significant bystander effect. A thorough understanding of the mechanisms of action, careful consideration of the tumor biology, and rigorous preclinical evaluation using the methodologies outlined in this guide are essential for the rational design and successful development of the next generation of antibody-drug conjugates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin E Wikipedia [en.wikipedia.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 9. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

## Foundational & Exploratory





- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 19. bocsci.com [bocsci.com]
- 20. benchchem.com [benchchem.com]
- 21. ClinPGx [clinpgx.org]
- 22. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 23. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma
   PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calicheamicin Wikipedia [en.wikipedia.org]
- 25. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681951#cleavable-vs-non-cleavable-linkers-in-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com